molecular formula C5H6O3 B126334 Glutaric anhydride CAS No. 108-55-4

Glutaric anhydride

Cat. No. B126334
CAS RN: 108-55-4
M. Wt: 114.1 g/mol
InChI Key: VANNPISTIUFMLH-UHFFFAOYSA-N
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Description

Glutaric anhydride is a compound that has been the subject of various studies due to its utility in the synthesis of complex organic molecules and its potential applications in the biochemical industry. It is a versatile synthon and functional comonomer that can be produced through different synthetic routes and has been used to create a variety of products, including chiral hemiesters and syn-deoxypolypropionate fragments .

Synthesis Analysis

The synthesis of glutaric anhydride and its derivatives has been explored through several methods. A rhodium-catalyzed enantioselective desymmetrization of meso-3,5-dimethyl glutaric anhydride has been reported, which is a general strategy to produce syn-deoxypolypropionate synthons . Additionally, a stable Ni2-Schiff base catalyst has been used for the catalytic enantioselective desymmetrization of meso-glutaric anhydrides to chiral hemiesters . Furthermore, a metal-free carboxylative cyclization of 2-butenoates with carbon dioxide has been developed to produce glutaconic anhydrides .

Molecular Structure Analysis

The molecular structure of glutaric anhydride has been studied using various techniques. An NMR study partially oriented in a nematic solvent suggests that the structure of glutaric anhydride is consistent with the sofa-model, where only the β-carbon atom is out of the plane of the other ring atoms . Additionally, the product of dehydration of glutamic acid, when acylated with glutaric anhydride, has been shown to have a lactone tricyclic structure .

Chemical Reactions Analysis

Glutaric anhydride participates in various chemical reactions. It has been used in the reaction with N-benzylidenebenzylamine, leading to the formation of substituted piperidin-2-ones, which are expected to possess pharmaceutical activities . The compound also forms complexes with other molecules, as demonstrated by the synthesis and characterization of new glutarate compounds with cobalt, which exhibit interesting magnetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of glutaric anhydride have been investigated, particularly its solubility in various solvents. The solubility of glutaric anhydride increases with temperature and is influenced by the composition of the solvent system . Additionally, the crystalline state of glutaric acid, a related compound, has been studied using Raman spectroscopy, revealing insights into its molecular chains and lattice vibrations .

Case Studies and Applications

Glutaric anhydride has been applied in the biochemical industry for the production of glutaric acid, a valuable C5 dicarboxylic acid. A robust whole-cell immobilized system using polyvinyl alcohol and polyethylene glycol has been developed for the efficient production of glutaric acid from 5-aminovaleric acid, demonstrating high conversion yield and stability under harsh reaction conditions .

Scientific Research Applications

Metabolic Disease Research

Glutaric anhydride is relevant in the study of Glutaric aciduria type I (GA-I), a rare metabolic disease caused by the deficiency of glutaryl-CoA dehydrogenase. This deficiency leads to elevated levels of glutaric acid and related compounds in body tissues. Research shows that metabolic treatment, including a low lysine diet and carnitine supplementation, can be effective, especially when diagnosed early (Boy et al., 2017). Another study details the revised recommendations for diagnosing and managing GA-I, emphasizing early detection and treatment to prevent neurologic damage (Kölker et al., 2011).

Chemical Synthesis

Glutaric anhydride plays a role in chemical synthesis. For example, the reaction between glutaric anhydride and N-benzylidenebenzylamine has been studied, leading to products potentially possessing pharmaceutical activities (Burdzhiev & Stanoeva, 2006). Additionally, catalytic monofunctionalization of cyclic anhydrides like glutaric anhydride has been explored for producing ketoacids, highlighting its utility in organic synthesis (Bercot & Rovis, 2002).

Crystallography and NMR Studies

Glutaric anhydride's hydrolysis to glutaric acid in the presence of β-cyclodextrin has been crystallographically and NMR spectroscopically studied. This research provides insights into molecular interactions and structural analyses (Paulidou, Yannakopoulou, & Mavridis, 2010).

Neurological Impact Studies

Glutaric anhydride is also relevant in neurological research. Studies have investigated its impact on brain enzymes, such as glutamate decarboxylase, potentially explaining neurological symptoms in disorders like glutaric aciduria (Stokke, Goodman, & Moe, 1976). Another study focuses on the neuropathogenesis in glutaric aciduria type I, discussing potential pathogenic mechanisms and therapeutic approaches (Jafari, Braissant, Bonafė, & Ballhausen, 2011).

Safety And Hazards

Glutaric anhydride is harmful if swallowed and in contact with skin . It causes skin irritation and serious eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Glutaric anhydride has been used in the surface modification of cellulose through a green and solvent-free technique . This suggests that Glutaric anhydride could be used as a safer and greener alternative for the carboxylation of cellulose .

properties

IUPAC Name

oxane-2,6-dione
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InChI

InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2
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InChI Key

VANNPISTIUFMLH-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)OC(=O)C1
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Molecular Formula

C5H6O3
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DSSTOX Substance ID

DTXSID5044362
Record name Glutaric anhydride
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Molecular Weight

114.10 g/mol
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Physical Description

Off-white flakes or crystals; [Alfa Aesar MSDS]
Record name Glutaric anhydride
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Product Name

Glutaric anhydride

CAS RN

108-55-4
Record name Glutaric anhydride
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Record name 2H-Pyran-2,6(3H)-dione, dihydro-
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Synthesis routes and methods

Procedure details

A mixture of 3 mmole of tetrahydropyran, 10 mole % of N-hydroxyphthalimide relative to tetrahydropyran, 0.5 mole % of acetylacetonatocobalt(II) Co(AA)2 relative to tetrahydropyran, and 5 ml of acetic acid was stirred for 15 hours at 60° C. under an oxygen atmosphere. The products in the reaction mixture were analyzed by gas chromarography, and, as a result, tetrahydropyran was converted into δ-valerolactone (yield 28%), glutaric acid (yield 11%) and glutaric anhydride (yield 9%) with a conversion of 67%.
Quantity
3 mmol
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Reaction Step One
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[Compound]
Name
Co(AA)2
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5 mL
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Yield
28%
Yield
11%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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